N-(2-ethoxyphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(2-ETHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core, a piperazine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-ETHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N2-(2-ETHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the piperazine ring.
Scientific Research Applications
N2-(2-ETHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N2-(2-ETHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
- N2-(2-METHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE
- N2-(2-CHLOROPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
The unique combination of the ethoxyphenyl group and the trifluoromethyl-substituted piperazine ring in N2-(2-ETHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C23H26F3N7O |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-N-(2-ethoxyphenyl)-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H26F3N7O/c1-2-34-19-9-4-3-8-18(19)28-22-30-20(29-21(27)31-22)15-32-10-12-33(13-11-32)17-7-5-6-16(14-17)23(24,25)26/h3-9,14H,2,10-13,15H2,1H3,(H3,27,28,29,30,31) |
InChI Key |
VFMLFRPXWZTDQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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